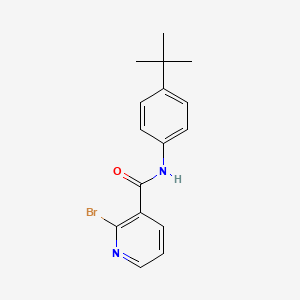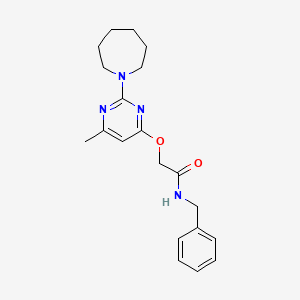
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an azepane ring, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring provides a seven-membered cyclic structure, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms . The benzylacetamide group would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the ether linkage might be susceptible to cleavage under acidic conditions, while the acetamide group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives : Research includes the synthesis of new heterocyclic compounds containing derivatives like 1,3-oxazepine, which are derived from 6-methyl 2-thiouracil. These compounds are identified and characterized using spectral methods, including FT-IR and NMR techniques (Mohammad, Ahmed, & Mahmoud, 2017).
Biological and Pharmacological Activities
- Antibacterial Activities : Certain derivatives, like 2-oxaisocephems, show significant antibacterial activity, particularly against gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
- Potential in Treating Allergic and Depressive Disorders : Some compounds, like azepane derivatives, have shown promise as protein kinase B (PKB) inhibitors, suggesting their potential in treating various disorders (Breitenlechner et al., 2004).
Chemical Process Research
- Chemical Synthesis and Process Research : Studies have also been conducted on the synthesis of related compounds like 4,6-Dichloro-2-methylpyrimidine, which is an important intermediate in the synthesis of certain anticancer drugs (Lei-ming, 2012).
Molecular Imprinting and Pharmacological Implications
Photoresponsive Molecularly Imprinted Hydrogels : Research has been conducted on creating photoresponsive hydrogels using azobenzene-containing functional monomers. These materials can function in aqueous media and are relevant for the photoregulated release and uptake of pharmaceuticals (Gong, Wong, & Lam, 2008).
Applications in Alzheimer’s Disease : Studies have explored the binding of specific compounds to histamine H3 receptors in Alzheimer's disease brain, which might help improve cognitive performance in preclinical models (Medhurst et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-13-19(23-20(22-16)24-11-7-2-3-8-12-24)26-15-18(25)21-14-17-9-5-4-6-10-17/h4-6,9-10,13H,2-3,7-8,11-12,14-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOAGIIEGTZULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-benzylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
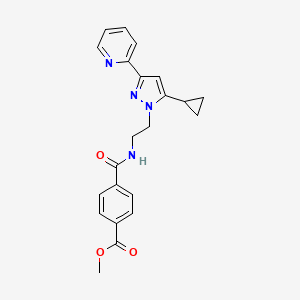

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)


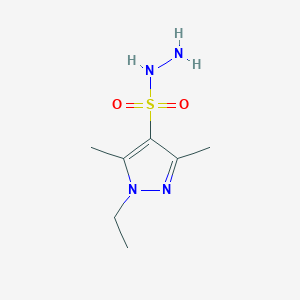
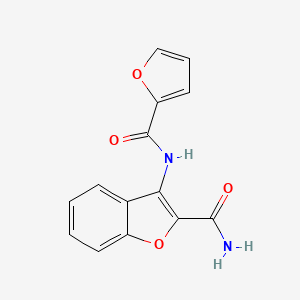
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)
